molecular formula C15H16O9 B1252660 7-hydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-1-benzopyran-2-one

7-hydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-1-benzopyran-2-one

Cat. No. B1252660
M. Wt: 340.28 g/mol
InChI Key: XHCADAYNFIFUHF-GSZWNOCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-1-benzopyran-2-one is a member of coumarins and a glycoside.

Scientific Research Applications

  • Synthesis of Sugar Imine Molecules

    A sugar imine molecule was synthesized using a click chemistry reaction mechanism, starting from D-glucose and employing several conventional analysis methods, including FTIR and NMR, to confirm the structure of the synthesized molecules. The synthesis involved the production of propargyl ether and a glycocyl azide, which actively reacted with a terminated triple bond via a click reaction. The produced triazole molecule underwent further reactions to substitute the carbonyl of the aromatic with hydrazide, leading to the synthesis of novel molecules based on the original compound (Majed Jari Mohammed et al., 2020).

  • Synthesis and Characterization of Benzopyran Derivatives

    New benzopyrans were synthesized and characterized, elucidating their chemical structures through spectroscopic analyses. These compounds exhibited cytotoxic effects against human cancer cell lines, indicating their potential in cancer research and treatment (Kiem et al., 2005). Another study focused on the convenient synthesis of a specific derivative, highlighting the synthesis process and avoiding undesired isomers during preparation (Yonghai Liu et al., 2008).

  • Exploration of Anticancer Properties

    The synthesis and in vitro anticancer evaluation of new benzopyrone derivatives were described, showcasing their broad-spectrum antitumor effectiveness against various cell lines. Docking studies provided insights into the possible binding modes of these compounds, suggesting their involvement in cell survival and proliferation through interactions with the CK2 enzyme (El-Ansary et al., 2014).

properties

Molecular Formula

C15H16O9

Molecular Weight

340.28 g/mol

IUPAC Name

7-hydroxy-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15?/m1/s1

InChI Key

XHCADAYNFIFUHF-GSZWNOCJSA-N

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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